(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with a methoxyphenyl group and an o-tolylimino group, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-methoxybenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the addition of an ethanol group to the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetaldehyde or 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetic acid.
Reduction: Formation of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylamino)thiazol-3(2H)-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their bioactivity, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxyphenyl and o-tolylimino groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol: Lacks the (Z)-configuration.
2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol: Has a p-tolylimino group instead of an o-tolylimino group.
2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propanol: Has a propanol group instead of an ethanol group.
Uniqueness
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The presence of both methoxyphenyl and o-tolylimino groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-17(14)20-19-21(11-12-22)18(13-24-19)15-7-9-16(23-2)10-8-15/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJMOGWAUFHDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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